molecular formula C14H13N B8374235 2-Amino-9,10-dihydrophenanthrene

2-Amino-9,10-dihydrophenanthrene

Cat. No. B8374235
M. Wt: 195.26 g/mol
InChI Key: BGBZGVMOWSGRTE-UHFFFAOYSA-N
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Patent
US08822041B2

Procedure details

First, 280 g of 2-nitro-9,10-dihydrophenanthrene, 2.0 g of palladium carbon, and 2.5 L of ethanol were loaded, and then 140 mL of hydrazine monohydrate were added to the mixture. The reaction solution was stirred for 4 hours under heating reflux. After having been cooled to room temperature, the reaction solution was poured into 5 L of water. Then, the mixture was extracted with 3 L of toluene. After the water layer had been removed, the organic layer was dried with magnesium sulfate. After magnesium sulfate had been separated by filtration, the solvent was removed by distillation under reduced pressure. The residue was purified by silica gel column chromatography. Thus, 220 g of a pale yellow solid were obtained (in 89% yield).
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Four
Name
Quantity
5 L
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8][CH2:7][C:6]=2[CH:5]=1)([O-])=O.C(O)C.O.NN>[C].[Pd].O>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[CH2:8][CH2:7][C:6]=2[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2CCC3=CC=CC=C3C2C=C1
Step Two
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
O.NN
Step Four
Name
palladium carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]
Step Five
Name
Quantity
5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
reflux
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with 3 L of toluene
CUSTOM
Type
CUSTOM
Details
After the water layer had been removed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After magnesium sulfate had been separated by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=2CCC3=CC=CC=C3C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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